Cas no 53868-36-3 (Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro-)

Benzeneacetaldehyde, α-[(dimethylamino)methylene]-2-nitro-, is a nitro-substituted aromatic aldehyde derivative with a dimethylaminomethylene functional group. This compound is primarily utilized in organic synthesis as an intermediate for the preparation of more complex molecules, particularly in the development of pharmaceuticals, dyes, and fine chemicals. Its reactive aldehyde and nitro groups make it a versatile building block for condensation and nucleophilic addition reactions. The dimethylaminomethylene moiety enhances its electrophilic character, facilitating further functionalization. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Proper storage in a cool, dry environment is recommended to maintain stability.
Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- structure
53868-36-3 structure
Product Name:Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro-
CAS No:53868-36-3
MF:C11H12N2O3
MW:220.224582672119
MDL:MFCD00052674
CID:366255
PubChem ID:2777101
Update Time:2025-05-25

Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro-
    • (Z)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal
    • 3-(dimethylamino)-2-(2-nitrophenyl)acrylaldehyde
    • (2Z)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal
    • 3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal
    • 3-Dimethylamino-2-[2-nitrophenyl]acrolein
    • MFCD00052674
    • AKOS025117125
    • DTXSID00380374
    • 53868-36-3
    • MDL: MFCD00052674
    • Inchi: 1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3/b9-7+
    • InChI Key: PSNHGTBTKGIRRS-VQHVLOKHSA-N
    • SMILES: O=C/C(=C\N(C)C)/C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 220.08500
  • Monoisotopic Mass: 220.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.1A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.202
  • Melting Point: 119 °C
  • Boiling Point: 481.6°Cat760mmHg
  • Flash Point: 245°C
  • Refractive Index: 1.574
  • PSA: 66.13000
  • LogP: 2.21940

Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR23877-1g
3-(dimethylamino)-2-(2-nitrophenyl)acrylaldehyde
53868-36-3 95
1g
£76.00 2025-02-19
abcr
AB225360-1 g
3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, 95%; .
53868-36-3 95%
1 g
€127.30 2023-07-20
Apollo Scientific
OR23877-250mg
3-(dimethylamino)-2-(2-nitrophenyl)acrylaldehyde
53868-36-3 95
250mg
£45.00 2025-02-19
Apollo Scientific
OR23877-10g
3-(dimethylamino)-2-(2-nitrophenyl)acrylaldehyde
53868-36-3 95
10g
£531.00 2025-02-19
Apollo Scientific
OR23877-5g
3-(dimethylamino)-2-(2-nitrophenyl)acrylaldehyde
53868-36-3 95
5g
£315.00 2025-02-19
abcr
AB225360-250mg
3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, 95%; .
53868-36-3 95%
250mg
€100.50 2025-04-18
abcr
AB225360-1g
3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, 95%; .
53868-36-3 95%
1g
€131.50 2025-04-18
abcr
AB225360-5g
3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, 95%; .
53868-36-3 95%
5g
€373.70 2025-04-18
abcr
AB225360-10g
3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, 95%; .
53868-36-3 95%
10g
€592.30 2025-04-18
abcr
AB225360-250 mg
3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, 95%; .
53868-36-3 95%
250 mg
€96.00 2023-07-20

Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:53868-36-3)Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro-
Order Number:A1163914
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:20
Price ($):221.0/351.0
Email:sales@amadischem.com

Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- Related Literature

Additional information on Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro-

Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- (CAS No. 53868-36-3): A Comprehensive Overview

The compound Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- (CAS No. 53868-36-3) is a chemically synthesized organic compound with a complex structure that combines multiple functional groups, including an acetaldehyde group, a dimethylamino group, and a nitro group attached to a benzene ring. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Structural Analysis and Chemical Properties:

The molecular structure of Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- is characterized by a benzene ring substituted with three distinct groups: the acetaldehyde group at position 1, the dimethylamino methylene group at position 2, and the nitro group at position 4. This arrangement creates a highly functionalized molecule with potential for diverse reactivity and selectivity in chemical reactions.

The presence of the nitro group imparts strong electron-withdrawing properties to the benzene ring, which can influence the electronic environment of the other substituents. The dimethylamino methylene group introduces steric hindrance and additional nucleophilic sites, making the molecule versatile in its reactivity. Recent studies have explored the impact of these substituents on the compound's stability, solubility, and reactivity under various conditions.

Synthesis and Characterization:

The synthesis of Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- typically involves multi-step organic reactions, including Friedel-Crafts alkylation or acylation followed by nitration and alkylation steps. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications.

Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to fully characterize this compound. These studies have provided insights into its molecular geometry, bonding patterns, and intermolecular interactions.

Applications in Pharmaceutical Research:

One of the most promising areas of application for Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- is in drug discovery and development. The compound's unique structure makes it an attractive candidate for designing bioactive molecules with specific pharmacological properties.

Recent research has focused on its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Preclinical studies have demonstrated its efficacy in reducing inflammation in animal models without significant side effects.

In addition, this compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. Its ability to target specific signaling pathways makes it a valuable tool in anticancer drug development.

Role in Agrochemicals:

Beyond pharmaceuticals, Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- has also found applications in agrochemicals. Its ability to act as a plant growth regulator has been explored in recent studies.

Research indicates that this compound can enhance crop yield by promoting root development and improving nutrient uptake efficiency in plants under stress conditions such as drought or nutrient deficiency.

Furthermore, its potential as an herbicide has been investigated due to its ability to inhibit key enzymes involved in photosynthesis without causing harm to beneficial plant species.

Materials Science Applications:

In the field of materials science, Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- has been utilized as a precursor for synthesizing advanced materials with tailored properties.

Polymer chemists have explored its use as an additive to improve the mechanical strength and thermal stability of polymers used in high-performance applications such as aerospace and electronics.

Nanostructured materials incorporating this compound have shown enhanced catalytic activity in reactions involving organic synthesis and environmental remediation.

Environmental Considerations:


The environmental impact of Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro- is an important consideration given its potential widespread use across multiple industries.

Recent studies have focused on assessing its biodegradability under various environmental conditions. Results indicate that under aerobic conditions with microbial activity present at appropriate levels,the compound exhibits moderate biodegradability within controlled laboratory settings.

To mitigate any potential environmental risks associated with its use,researchers are exploring methods to optimize production processes,minimize waste generation,and develop efficient recycling strategies for this compound.

In conclusion,Benzeneacetaldehyde,a-[(dimethylamino)methylene]-2-nitro-(CAS No.53868–36–3) stands out as a versatile compound with significant potential across multiple domains.Through ongoing research efforts,the scientific community continues to unlock new applications for this molecule while ensuring responsible use practices are maintained.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53868-36-3)Benzeneacetaldehyde, a-[(dimethylamino)methylene]-2-nitro-
A1163914
Purity:99%/99%
Quantity:5g/10g
Price ($):221.0/351.0
Email